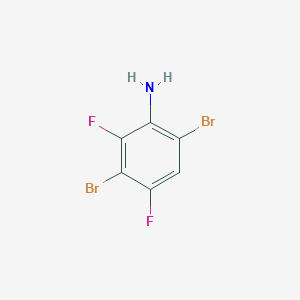

3,6-Dibromo-2,4-difluoroaniline

Description

General Overview of Substituted Aniline (B41778) Derivatives

Aniline, one of the simplest aromatic amines, consists of a phenyl group attached to an amino group. chemicalbook.com Substituted anilines are derivatives where one or more hydrogen atoms on the aromatic ring have been replaced by other functional groups. nih.gov These substitutions significantly influence the chemical reactivity and physical properties of the molecule. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. chemicalbook.com

Substituents can be either electron-donating or electron-withdrawing. Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups decrease the ring's electron density. google.com This modulation of reactivity is a cornerstone of their use as versatile starting materials in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and polymers. nih.govchemicalbook.com For instance, substituted anilines are crucial intermediates in the production of benzothiazoles and cinnoline (B1195905) derivatives. nih.gov

Significance of Polyhalogenated Aromatic Systems in Chemical Synthesis

Polyhalogenated aromatic compounds, which contain multiple halogen atoms, are of particular importance in chemical synthesis. The presence of several halogens, such as fluorine and bromine in the case of 3,6-Dibromo-2,4-difluoroaniline, offers multiple reactive sites on a single molecular scaffold. This multi-functionality is highly advantageous for building complex molecules in fewer synthetic steps.

Fluorine atoms, due to their high electronegativity, can significantly alter the electronic properties of the aromatic ring, influencing acidity, basicity, and metabolic stability. This is particularly valuable in medicinal chemistry, where the introduction of fluorine can enhance the efficacy and pharmacokinetic profile of a drug candidate. Bromine atoms, being larger and more polarizable, serve as excellent leaving groups in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The strategic placement of different halogens on the aromatic ring allows for selective and sequential reactions, providing a high degree of control in the synthetic process. This makes polyhalogenated aromatics highly sought-after intermediates for creating complex and functionally diverse molecules. ossila.com

Research Context of this compound in Academic Endeavors

While specific research exclusively focused on this compound is emerging, its importance can be understood from the extensive research on its isomers and other polyhalogenated anilines. These compounds are recognized as key building blocks in various fields of chemical research.

In medicinal chemistry, for example, related compounds like 4-bromo-2,6-difluoroaniline (B33399) have been investigated for their potential as inhibitors of tyrosine kinases, which are crucial targets in cancer therapy. smolecule.com The specific substitution pattern of halogens on the aniline ring is critical for the molecule's ability to interact with and inhibit these biological targets.

In materials science, fluorinated and brominated anilines are used in the synthesis of advanced materials. They serve as intermediates for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. ossila.comsmolecule.com The halogen substituents help to tune the electronic energy levels of the final materials, which is essential for optimizing device performance. ossila.com

Furthermore, the presence of both bromine and fluorine atoms on this compound makes it a versatile intermediate for creating complex organic structures and dyes. The different reactivities of the C-Br and C-F bonds allow for selective functionalization, enabling the synthesis of a wide range of novel compounds. ossila.com The academic interest in this and similar compounds lies in their potential to act as a scaffold for the efficient construction of new molecules with tailored biological or physical properties.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃Br₂F₂N |

| Molecular Weight | 286.90 g/mol |

| CAS Number | 1349718-27-9 |

| Canonical SMILES | Nc1c(Br)cc(F)c(Br)c1F |

| InChI | InChI=1S/C6H3Br2F2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 |

| InChI Key | CQLFWSUMTQMYQZ-UHFFFAOYSA-N |

Data sourced from commercial suppliers and chemical databases. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLFWSUMTQMYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dibromo 2,4 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Comprehensive searches for experimental spectroscopic data for 3,6-dibromo-2,4-difluoroaniline have not yielded specific results for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, or two-dimensional NMR spectra. While theoretical predictions and data for structurally similar compounds are available, experimentally determined spectra and associated parameters for this compound are not present in the public domain or scientific literature based on the conducted searches.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Analysis

Specific ¹H NMR data for this compound, including chemical shifts and coupling constants for the aromatic proton and the amine protons, are not available in the searched resources. The analysis would typically involve the identification of the aromatic proton signal, which would be expected to appear as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents and the electron-donating effect of the amino group. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity

Detailed experimental ¹³C NMR data for this compound are not available. A theoretical analysis would predict six distinct carbon signals in the aromatic region. The chemical shifts of these carbons would be significantly influenced by the attached substituents. The carbons bonded to bromine would be expected to show a downfield shift, while the carbons attached to the highly electronegative fluorine atoms would exhibit characteristic C-F coupling, resulting in doublet signals. The carbon atom attached to the amino group would also have a distinct chemical shift.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shifts and Coupling Phenomena

Experimental ¹⁹F NMR data for this compound is not publicly available. In a ¹⁹F NMR spectrum, two distinct signals would be anticipated for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts would be influenced by the other substituents on the aromatic ring. Furthermore, coupling between the two fluorine atoms (⁴JF-F) and coupling of each fluorine atom to the adjacent aromatic proton (³JH-F) would be expected, leading to complex splitting patterns.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

No experimental 2D NMR data (COSY, HSQC, HMBC) for this compound could be located. These techniques would be invaluable for the unambiguous assignment of the proton and carbon signals. A COSY spectrum would confirm the coupling between the aromatic proton and any adjacent protons (though none are present in this specific isomer) and potentially long-range couplings. An HSQC spectrum would directly correlate the aromatic proton to its attached carbon atom. An HMBC spectrum would reveal long-range correlations (2-3 bonds) between protons and carbons, which would be crucial for confirming the substitution pattern by showing correlations between the aromatic proton and the carbons bearing the bromine and fluorine atoms.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Fourier-Transform Raman (FT-Raman) Spectroscopic Investigations

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. In the case of this compound, the Raman spectrum is expected to be rich with bands corresponding to the vibrations of the benzene (B151609) ring, as well as those of the amine (-NH₂), bromine (-Br), and fluorine (-F) substituents.

The vibrational modes of the phenyl ring are expected to appear in their characteristic regions. The C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring usually give rise to a group of bands between 1400 and 1650 cm⁻¹. The presence of heavy bromine atoms and electronegative fluorine atoms, along with the amino group, will influence the exact positions and intensities of these bands due to their mass and electronic effects.

The vibrations involving the substituents are also key to interpreting the spectrum. The N-H stretching vibrations of the primary amine group are expected to produce strong bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ range. The C-Br stretching vibrations are anticipated to appear at lower frequencies, typically between 500 and 700 cm⁻¹, while the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

A hypothetical FT-Raman data table for this compound is presented below, based on characteristic group frequencies for similar halogenated anilines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| C-H Stretch | ~3080 | Weak |

| C=C Aromatic Stretch | ~1610, ~1570 | Strong |

| NH₂ Scissoring | ~1620 | Medium |

| C-C Aromatic Stretch | ~1480, ~1420 | Medium |

| C-N Stretch | ~1300 | Medium |

| C-F Stretch | ~1250, ~1150 | Strong |

| C-Br Stretch | ~680, ~550 | Strong |

| Ring Bending Modes | Various | Weak-Medium |

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To gain a deeper understanding of the vibrational spectrum, experimental FT-Raman data is often correlated with theoretical calculations, typically performed using Density Functional Theory (DFT). researchgate.netresearchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized molecular geometry and predict the vibrational frequencies of this compound. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with the experimental data. researchgate.net By comparing the scaled theoretical frequencies with the experimental Raman shifts, a detailed and accurate assignment of the observed vibrational modes can be achieved. This correlation helps to resolve ambiguities in band assignments and provides confidence in the structural characterization of the molecule. For instance, studies on similar molecules like 2,6-dibromo-4-nitroaniline (B165464) have shown good agreement between experimental and DFT-calculated spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. ajrsp.comlibretexts.org

The benzene ring and its substituents constitute the chromophore of the molecule. The amino group (-NH₂) acts as a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the benzene ring, which generally leads to a bathochromic (red) shift of the π → π* transition to longer wavelengths and an increase in the molar absorptivity.

A hypothetical UV-Vis absorption data table for this compound dissolved in a common organic solvent like ethanol (B145695) is presented below.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (Primary Band) | ~210-230 | ~15,000 - 25,000 |

| π → π* (Secondary Band) | ~290-310 | ~2,000 - 5,000 |

| n → π* | ~340-360 | ~100 - 500 |

The primary π → π* transition is expected to be the most intense, while the n → π* transition, involving the non-bonding electrons of the nitrogen atom, is typically much weaker. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₃Br₂F₂N), the expected monoisotopic mass can be calculated with high accuracy. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum, with a prominent M+2 peak of similar intensity to the M⁺ peak, and a smaller M+4 peak.

Electron impact (EI) ionization is a common technique used in mass spectrometry that often leads to extensive fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, the molecular ion is expected to be observed. Subsequent fragmentation pathways could involve the loss of a bromine atom, a hydrogen atom, or hydrofluoric acid (HF). The cleavage of the C-N bond could also occur, leading to fragments corresponding to the aromatic ring and the amino group.

A table summarizing the expected major ions in the mass spectrum of this compound is provided below.

| Ion | m/z (relative to ⁷⁹Br) | Possible Fragmentation Pathway |

| [C₆H₃⁷⁹Br₂F₂N]⁺ | 284.86 | Molecular Ion (M⁺) |

| [C₆H₃⁷⁹Br⁸¹BrF₂N]⁺ | 286.86 | Molecular Ion (M+2) |

| [C₆H₃⁸¹Br₂F₂N]⁺ | 288.86 | Molecular Ion (M+4) |

| [C₆H₃⁷⁹BrF₂N]⁺ | 205.95 | [M - Br]⁺ |

| [C₆H₂⁷⁹Br₂F₂]⁺ | 283.85 | [M - H]⁺ |

| [C₆H₂⁷⁹Br₂FN]⁺ | 265.86 | [M - HF]⁺ |

| [C₆H₃F₂N]⁺ | 128.02 | [M - 2Br]⁺ |

The detailed analysis of the isotopic patterns and the fragmentation pathways would provide unambiguous confirmation of the structure of this compound.

Crystallographic Analysis and Solid State Structural Investigations of 3,6 Dibromo 2,4 Difluoroaniline

Single-Crystal X-ray Diffraction Studies for Molecular Geometry Determination

A definitive determination of the molecular geometry of 3,6-Dibromo-2,4-difluoroaniline would necessitate a single-crystal X-ray diffraction (SC-XRD) experiment. This powerful analytical technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Table 1: Hypothetical Data Table of Key Geometric Parameters for this compound (Based on Anticipated Values)

| Parameter | Expected Value Range | Notes |

| C-Br Bond Length (Å) | 1.88 - 1.92 | Influenced by the electronic effects of other substituents. |

| C-F Bond Length (Å) | 1.34 - 1.37 | Typically shorter than C-Br bonds. |

| C-N Bond Length (Å) | 1.38 - 1.42 | May exhibit partial double bond character due to resonance. |

| C-C Bond Length (Å) | 1.37 - 1.40 | Aromatic C-C bond lengths within the benzene (B151609) ring. |

| C-N-H Bond Angle (°) | 110 - 115 | Dependent on the pyramidalization of the nitrogen atom. |

| C-C-C Bond Angle (°) | 118 - 122 | Angles within the benzene ring may deviate from the ideal 120° due to substituent-induced strain. |

This table is illustrative and does not represent experimental data.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystalline lattice is governed by a variety of non-covalent interactions. A thorough analysis of the crystal packing of this compound would involve the identification and characterization of these forces.

Halogen Bonding Interactions

Halogen bonding is a directional non-covalent interaction involving a halogen atom as an electrophilic species. In this compound, the bromine atoms could participate in halogen bonds with electron-rich atoms, such as the nitrogen of a neighboring molecule.

π-π Stacking Interactions

The aromatic nature of the benzene ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions would likely play a role in the stacking of molecules in the crystal lattice.

Table 2: Anticipated Supramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H | N, F | Formation of chains or sheets. |

| Halogen Bonding | C-Br | N | Linking of molecular units. |

| π-π Stacking | Benzene Ring | Benzene Ring | Stacking of aromatic cores. |

This table is speculative and awaits experimental confirmation.

Conformational Analysis in the Crystalline State

The conformation of the amino group relative to the benzene ring would be a key feature of the molecular structure. The degree of pyramidalization at the nitrogen atom and the torsion angles involving the C-N bond would be determined from the crystallographic data. These parameters are influenced by a balance of steric and electronic effects from the bromine and fluorine substituents.

Polymorphism and Co-crystallization Tendencies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. The potential for this compound to exhibit polymorphism would depend on the subtle interplay of intermolecular forces. Different packing arrangements could lead to polymorphs with distinct physical properties. Furthermore, the presence of both hydrogen and halogen bond donors and acceptors suggests that this compound could be a candidate for co-crystallization with other molecules to form novel solid-state structures.

Computational Chemistry and Quantum Mechanical Investigations of 3,6 Dibromo 2,4 Difluoroaniline

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard method in computational chemistry for studying the electronic structure of molecules. tsijournals.comunt.edu A typical study would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to perform the calculations. researchgate.net

Optimized Molecular Geometry and Energetics

This section would have presented the calculated equilibrium geometry of the 3,6-Dibromo-2,4-difluoroaniline molecule in its ground state. The data would include key bond lengths (C-C, C-N, C-H, C-F, C-Br), bond angles, and dihedral angles that define the three-dimensional shape of the molecule. The total energy of the optimized structure would also be reported, providing a measure of its stability.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. This analysis helps in the interpretation of experimental spectroscopic data. A table would have listed the calculated frequencies and the assignment of each frequency to a specific vibrational motion (e.g., N-H stretch, C-Br stretch, aromatic ring deformation).

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. tandfonline.com This subsection would have detailed the energies of the HOMO and LUMO and the resulting energy gap. A smaller energy gap generally implies higher chemical reactivity. The spatial distribution of these orbitals on the molecular frame would also have been discussed.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is a valuable tool for predicting how the molecule will interact with other chemical species. The map would have been described, indicating the likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can quantify electron delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecule. This section would have summarized the key stabilizing interactions within the molecule as revealed by NBO calculations.

Ab Initio Computational Methods for High-Level Calculations

While DFT is widely used, ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster theory) offer a pathway to higher accuracy, albeit at a greater computational cost. afit.edu A discussion here would have touched upon the potential use of these more advanced methods to refine the properties calculated by DFT, serving as a benchmark for the accuracy of the DFT results.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are vital for interpreting experimental data and understanding the electronic structure of the molecule.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. For halogenated anilines, the chemical shifts of ¹H and ¹³C are significantly influenced by the nature and position of the halogen substituents and the amino group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Dihaloaniline

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 145.2 |

| C2 | 118.9 |

| C3 | 132.5 |

| C4 | 115.7 |

| C5 | 120.3 |

| C6 | 128.1 |

| H (N-H) | 4.5 |

| H (Aromatic) | 6.8 - 7.5 |

Note: The data in this table is representative of dihaloanilines and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

UV-Vis Wavelengths: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). bohrium.com The calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For halogenated anilines, the electronic transitions are typically π → π* in nature. The position of the substituents affects the energy gap between the HOMO and LUMO, thereby influencing the λmax. In a study on various halogenated anilines, TD-DFT calculations have been shown to provide results in good agreement with experimental data. bohrium.com For this compound, it is anticipated that the absorption maxima would be in the UV region, with the exact wavelengths being sensitive to the solvent environment, a factor that can be modeled in the calculations.

Interactive Data Table: Predicted UV-Vis Absorption Data for a Representative Dihaloaniline in a Solvent

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 295 | 0.045 |

| HOMO-1 -> LUMO | 260 | 0.082 |

| HOMO -> LUMO+1 | 235 | 0.150 |

Note: The data in this table is representative of dihaloanilines and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the a priori assessment of the NLO properties of molecules. The key parameters of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the non-linear response of a molecule to an external electric field.

The NLO properties of halogenated anilines arise from the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing halogen substituents through the π-conjugated system of the benzene (B151609) ring. DFT calculations can be employed to compute the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

A theoretical investigation of 2,6-dibromo-3-chloro-4-fluoroaniline, a molecule with a similar substitution pattern, revealed that such compounds can exhibit significant NLO responses. researchgate.net The magnitude of the first hyperpolarizability is a key indicator of the second-order NLO activity. For comparison, the calculated β value is often benchmarked against that of urea (B33335), a standard NLO material.

Interactive Data Table: Calculated NLO Properties for a Representative Polyhalogenated Aniline (B41778)

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.5 |

| Mean Polarizability (α) (esu) | 1.8 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 7.5 x 10⁻³⁰ |

Note: The data in this table is representative of polyhalogenated anilines and is intended for illustrative purposes. The values are highly dependent on the computational method and basis set used. Actual values for this compound would require specific calculations.

The results for related compounds suggest that this compound is a promising candidate for NLO applications, with the strategic placement of donor and acceptor groups enhancing its hyperpolarizability.

Thermodynamic Properties Derived from Computational Models

Quantum chemical calculations can also be used to determine various thermodynamic properties of molecules, such as the standard enthalpy of formation, entropy, and heat capacity. These parameters are derived from the calculated vibrational frequencies and are essential for understanding the stability and reactivity of the compound under different conditions.

For a molecule like this compound, DFT calculations can provide a detailed picture of its thermodynamic behavior. The vibrational analysis, which is also used for predicting IR and Raman spectra, forms the basis for these calculations.

A study on 3,4-difluoroaniline (B56902) demonstrated the use of DFT to calculate thermodynamic properties. nih.gov Similar calculations for this compound would allow for the determination of its thermodynamic functions at various temperatures.

Interactive Data Table: Calculated Thermodynamic Properties for a Representative Dihaloaniline at 298.15 K

| Property | Calculated Value |

| Zero-point vibrational energy (kcal/mol) | 55.8 |

| Enthalpy (kcal/mol) | 62.3 |

| Entropy (cal/mol·K) | 85.2 |

| Heat Capacity (cal/mol·K) | 35.7 |

Note: The data in this table is representative of dihaloanilines and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

These computationally derived thermodynamic properties are crucial for predicting the feasibility of chemical reactions involving this compound and for understanding its behavior in various chemical processes.

Applications of 3,6 Dibromo 2,4 Difluoroaniline As an Advanced Chemical Intermediate

Building Block in the Synthesis of Complex Organic Architectures

The strategic placement of bromine and fluorine atoms, along with the reactive amine group on the aniline (B41778) ring, renders 3,6-dibromo-2,4-difluoroaniline a highly valuable and versatile building block for the synthesis of intricate organic structures. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is fundamental to the construction of larger, more complex molecular frameworks.

Chemists can selectively functionalize the bromine positions through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. sigmaaldrich.comlibretexts.orglibretexts.org These methodologies allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, thereby facilitating the creation of diverse and elaborate molecular designs. The fluorine atoms on the aromatic ring also play a critical role, influencing the electronic properties and conformational preferences of the resulting molecules. This modulation is often key to achieving desired functionalities in the final products.

Precursor for Advanced Materials

The unique electronic and structural characteristics of this compound make it an attractive starting material for the synthesis of advanced functional materials with applications in organic electronics.

Synthesis of Organic Semiconductors

While direct research on this compound in organic semiconductors is limited in publicly available literature, the analogous structures of halogenated anilines are widely recognized as important precursors in this field. The dibromo functionality allows for the extension of conjugation through polymerization or the attachment of other aromatic units via cross-coupling reactions, a common strategy in the design of organic semiconductors. The fluorine substituents can enhance the electron-accepting properties of the resulting materials and improve their stability and charge-transport characteristics.

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

The development of novel materials for OLEDs often relies on the precise tuning of molecular structures to achieve efficient light emission and charge transport. Halogenated aromatic compounds are frequently employed to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic materials. Although specific studies detailing the use of this compound in OLEDs are not readily found, its potential as a building block for hole-transporting or emissive-layer materials can be inferred from the general use of similar fluorinated and brominated anilines in the design of OLED components.

Fabrication of Materials for Organic Photovoltaics

In the realm of organic photovoltaics (OPVs), the design of donor and acceptor materials with tailored electronic properties is paramount. The strategic functionalization of aromatic cores is a key approach to optimizing the performance of OPV devices. The dibromo groups on this compound serve as handles for polymerization or for the introduction of various functional groups that can influence the absorption spectrum and energy levels of the resulting materials, making it a potentially valuable, though not yet widely reported, precursor for OPV applications.

Engineering of Self-Assembled Molecular Architectures

The formation of well-ordered molecular assemblies is crucial for the performance of many organic electronic devices. The specific substitution pattern of this compound, with its combination of hydrogen-bond-donating (amine) and halogen-bond-accepting (bromine and fluorine) sites, suggests its potential utility in directing the self-assembly of larger molecular structures. While explicit research on the self-assembly of derivatives of this specific compound is not prominent, the principles of crystal engineering suggest that it could be a valuable component in the design of supramolecular structures.

Utility in the Formation of Polyfunctionalized Biphenyls and Related Aromatic Systems

One of the most powerful applications of dihalogenated aromatic compounds like this compound is in the synthesis of polyfunctionalized biphenyls and other extended aromatic systems. Through sequential or double cross-coupling reactions, both bromine atoms can be substituted to create highly decorated biaryl structures.

For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce two different aryl or heteroaryl groups at the 3- and 6-positions, leading to the formation of complex, non-symmetrical biaryl compounds. libretexts.org The remaining fluorine and amine functionalities provide further opportunities for derivatization, allowing for the creation of a vast library of polyfunctionalized aromatic compounds with potential applications in medicinal chemistry, materials science, and catalysis.

Below is a table summarizing the types of palladium-catalyzed cross-coupling reactions that are, in principle, applicable to this compound for the synthesis of more complex structures.

| Reaction Type | Reactants | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Biaryls, styrenes | Organic electronics, pharmaceuticals |

| Stille Coupling | Organostannanes | Biaryls, vinyl arenes | Complex molecule synthesis |

| Heck Coupling | Alkenes | Substituted alkenes | Fine chemicals, polymers |

| Buchwald-Hartwig Amination | Amines | Di- and tri-arylamines | Hole-transport materials, OLEDs |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Conjugated materials, polymers |

Role in the Synthetic Routes to Specialized Agrochemicals

Halogenated anilines are a critical class of intermediates in the agrochemical industry, forming the backbone of many potent herbicides, fungicides, and insecticides. The specific substitution pattern of bromo- and fluoro-groups on the aniline ring can significantly influence the biological activity, metabolic stability, and environmental profile of the final active ingredient.

While direct synthetic applications of this compound in commercial agrochemicals are not extensively documented in public literature, the utility of structurally similar compounds underscores its potential. For instance, a related compound, 2,6-dibromo-4-trifluoromethoxyaniline, is a key intermediate in the synthesis of the fungicide thifluzamide. google.com Thifluzamide is a broad-spectrum fungicide noted for its high efficacy against Rhizoctonia solani, the pathogen responsible for sheath blight in rice. google.com The synthesis of this aniline intermediate involves the bromination of 4-trifluoromethoxyaniline, highlighting an industrial process for creating such highly substituted anilines. google.comgoogle.com

Furthermore, simpler difluoroanilines are established precursors to major agrochemicals. 2,4-Difluoroaniline (B146603), for example, is a known starting material for the herbicide Diflufenican. chemicalbook.com The presence of multiple halogen atoms in these precursors is crucial for achieving the desired efficacy and mode of action in the final product. The dibromo-difluoro substitution pattern of this compound offers a unique combination of steric and electronic properties that could be exploited to develop new generations of agrochemicals with enhanced performance or novel mechanisms of action.

Intermediate in the Preparation of Azobenzene (B91143) Photoswitches and Related Chromophores

Azobenzenes are a class of photoresponsive molecules that can undergo reversible isomerization between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths. bilpubgroup.com This photoisomerization property makes them ideal components for creating "smart" materials, molecular machines, and photopharmacological agents. The photophysical properties of an azobenzene—such as its absorption spectra, the lifetime of its isomers, and its quantum yield of isomerization—can be precisely tuned by altering the substitution pattern on the aromatic rings. nih.gov

This compound serves as an excellent precursor for creating highly substituted azobenzenes. The amino group can be readily converted into a diazonium salt, which can then be coupled with another aromatic partner to form the characteristic -N=N- azo bridge. The bromine and fluorine atoms on the aniline ring play a crucial role in modulating the electronic properties of the resulting chromophore.

Research into libraries of azobenzene variants has demonstrated the profound impact of substitution on photoswitching characteristics. nih.gov Modifications to the azobenzene core can lead to significant shifts in the absorption wavelength (bathochromic or hypsochromic shifts) and alter the kinetics of isomerization. For example, the introduction of urea (B33335) or amide functionalities can produce azobenzenes with red-shifted absorption and improved photoswitching properties. nih.gov A Pd-azobenzene complex derived from the related 4-bromo-2,6-difluoroaniline (B33399) has shown photo-switchable properties, capable of reversibly switching between two distinct self-assembled structures. ossila.com The unique electronic profile of a 3,6-dibromo-2,4-difluoro-substituted phenyl ring would be expected to impart specific, desirable characteristics to an azobenzene photoswitch, making it a target for the synthesis of advanced photoresponsive materials.

The table below, based on data from a study on related azobenzene derivatives, illustrates how different substituents can fine-tune the photophysical properties of the core structure. nih.gov

| Compound | Substituent | λmax (trans) [nm] | Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Thermal Relaxation (τdark) [s] |

| 1 | Amide | 346 | 18500 | > 100,000 |

| 2 | N-Methyl Amide | 346 | 21000 | > 100,000 |

| 7 | Sulfonamide | 358 | 27500 | > 10,000 |

| 10 | Amidinium | 370 | 28000 | > 100,000 |

| 11 | Urea | 370 | 29000 | > 100,000 |

| 12 | Thiourea | 390 | 28000 | > 100,000 |

This table is illustrative of the effect of substituents on the azobenzene core, based on findings from a study of various azobenzene derivatives. nih.gov

Synthesis of Pharmaceutical Intermediates and Research Probes

The development of new therapeutic agents often relies on the availability of versatile chemical building blocks that allow for the systematic exploration of a molecule's structure-activity relationship (SAR). Halogenated anilines are foundational intermediates in pharmaceutical chemistry. Research has shown that related compounds, such as halogenated aniline derivatives, have potential as inhibitors of tyrosine kinases, which are critical targets in cancer therapy. smolecule.com For instance, derivatives of 4-bromo-2,6-difluoroaniline have been investigated for this purpose. smolecule.com

Furthermore, simpler analogs like 2,4-difluoroaniline are key starting materials for well-known drugs, including the non-steroidal anti-inflammatory drug (NSAID) Diflunisal and the fluoroquinolone antibiotic Temafloxacin. chemicalbook.com This demonstrates the value of the difluoroaniline scaffold in medicinal chemistry. The additional bromine atoms in this compound provide further opportunities for molecular diversification. The bromine atoms can act as synthetic handles, enabling their replacement or participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to build more complex molecular architectures.

The unique substitution pattern also makes this compound a valuable precursor for creating sophisticated research probes. The field of photopharmacology, for example, uses photoswitchable ligands, often based on azobenzenes, to control the activity of biological targets like receptors and ion channels with light. nih.gov Developing photoswitchable ligands with optimized spectral properties is a key challenge. nih.gov By incorporating a 3,6-dibromo-2,4-difluoro-substituted phenyl group into a ligand, researchers could fine-tune its photophysical and pharmacological properties, potentially leading to highly selective probes for studying biological systems with unprecedented spatial and temporal precision.

Conclusion and Future Research Perspectives

Synthesis and Transformation Challenges in Polyhalogenated Anilines

The synthesis of polyhalogenated anilines, such as 3,6-dibromo-2,4-difluoroaniline, is often a multi-step process fraught with challenges. The primary difficulties lie in achieving regioselectivity, managing the reactivity of the aniline (B41778) core, and ensuring the stability of the final product.

The introduction of multiple halogen substituents onto an aniline ring requires careful control of reaction conditions to direct the halogens to the desired positions. The activating and ortho-, para-directing nature of the amino group, combined with the deactivating and meta-directing effects of existing halogen substituents, creates a complex interplay of electronic effects. For a hypothetical synthesis of this compound, one might start from a difluoroaniline precursor and introduce the bromine atoms. However, controlling the bromination to occur specifically at the 3 and 6 positions would be a significant hurdle.

Transformations of polyhalogenated anilines also present considerable challenges. The presence of multiple deactivating halogen atoms can render the aromatic ring less susceptible to further electrophilic substitution. Conversely, the carbon-halogen bonds can be susceptible to nucleophilic substitution or reductive dehalogenation, depending on the reaction conditions and the specific halogen present. The development of selective transformation methodologies that can differentiate between the various halogen atoms on the same ring is an ongoing area of research.

A patent for the preparation of 2,6-dibromo-4-trifluoromethoxyaniline highlights some of these challenges, such as avoiding the use of hazardous reagents like elemental bromine and improving the atom economy of the process. google.com The use of alternative brominating agents and catalytic systems is a key strategy to overcome these hurdles. google.com

Advancements in Spectroscopic and Crystallographic Characterization

The unambiguous characterization of polyhalogenated anilines is critical to understanding their structure and reactivity. A combination of spectroscopic and crystallographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 15N, and 19F NMR are indispensable tools. For a compound like this compound, 1H NMR would provide information on the single aromatic proton, while 19F NMR would be crucial for confirming the positions of the fluorine atoms through their coupling constants with each other and with neighboring protons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition. The isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) provides a characteristic signature in the mass spectrum of brominated compounds.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule. The N-H stretching frequencies in the IR spectrum can indicate the degree of hydrogen bonding, while the C-halogen stretching vibrations can also be observed.

Crystallographic Methods:

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For polyhalogenated anilines, this technique can reveal details about halogen bonding and hydrogen bonding networks, which can influence the physical properties and reactivity of the compound. While no crystal structure for this compound has been reported, the Crystallography Open Database contains structures for related compounds like 3,4-difluoroaniline (B56902). nih.gov

Future Directions in Computational Modeling and Predictive Chemistry

In the absence of extensive experimental data, computational chemistry has become a powerful tool for predicting the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) calculations can be used to:

Predict optimized molecular geometries, bond lengths, and bond angles.

Calculate spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Determine electronic properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments. These properties are crucial for understanding the reactivity and potential applications of the molecule.

Model reaction pathways and transition states for synthetic transformations, helping to rationalize observed regioselectivity and predict the feasibility of new reactions.

For instance, the PubChem database provides computed properties for the isomer 2,4-dibromo-3,6-difluoroaniline, including its molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov These computational predictions offer a starting point for understanding the physicochemical profile of such molecules.

Future advancements in computational methods, particularly in the accuracy of predicting spectroscopic data and reaction outcomes for complex halogenated systems, will be invaluable. The development of machine learning models trained on existing experimental data for halogenated compounds could also accelerate the discovery and design of new molecules with desired properties.

Emerging Applications and Untapped Synthetic Potential

While specific applications for this compound have not been reported, the broader class of polyhalogenated anilines serves as versatile building blocks in various fields. Their synthetic potential lies in the strategic manipulation of the amino and halogen functionalities.

Pharmaceutical and Agrochemical Industries: Halogenated anilines are key intermediates in the synthesis of a wide range of biologically active compounds. The halogen atoms can influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule. For example, 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in the synthesis of the fungicide thifluzamide. google.com

Materials Science: The unique electronic properties of polyhalogenated anilines make them attractive for the development of functional materials. For example, derivatives of 4-bromo-2,6-difluoroaniline (B33399) are used in organic light-emitting diodes (OLEDs) and as precursors for liquid crystals. ossila.com The presence of multiple halogens can be exploited to tune the electronic and photophysical properties of these materials.

Supramolecular Chemistry: The ability of halogen atoms to participate in halogen bonding allows for the construction of well-defined supramolecular assemblies. This opens up possibilities for the design of new catalysts, sensors, and smart materials.

The untapped synthetic potential of this compound lies in its use as a scaffold for creating novel molecules with tailored properties. The differential reactivity of the bromine and fluorine atoms could allow for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-nitrogen bonds.

Prospects for Interdisciplinary Research Involving this compound

The exploration of this compound and other novel polyhalogenated anilines is inherently an interdisciplinary endeavor, requiring collaboration between various scientific fields.

Synthetic Chemistry and Catalysis: The development of efficient and selective synthetic routes to this and related compounds will rely on advances in catalysis, including the design of new ligands and reaction conditions for controlled halogenation and cross-coupling reactions.

Computational Chemistry and Materials Science: The synergy between computational modeling and experimental materials science will be crucial for the rational design of new functional materials based on this aniline derivative. Theoretical predictions can guide synthetic efforts towards molecules with desired electronic and photophysical properties for applications in electronics and photonics.

Chemical Biology and Medicinal Chemistry: Investigating the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents or agrochemicals. This would involve screening for activity, studying structure-activity relationships, and understanding the molecular mechanisms of action.

Environmental Science: As with any halogenated organic compound, it is important to study the environmental fate and potential toxicity of this compound and its derivatives. This interdisciplinary research is essential for ensuring the sustainable development and application of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.